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Compound of Interest

Compound Name: Diethylamine phosphate

Cat. No.: B118757

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylamine Phosphate in Crystal
Engineering

Diethylamine phosphate (DEAP), also known as diethylammonium dihydrogen phosphate, is
a versatile and readily available organic salt with the chemical formula
(CHsCH2)2NH2*-H2PO4~.[1] Its molecular structure, featuring a protonated secondary amine
and a dihydrogen phosphate anion, makes it an excellent candidate for crystal engineering,
particularly in the formation of co-crystals with active pharmaceutical ingredients (APIs). The
diethylammonium cation can act as a hydrogen bond donor, while the dihydrogen phosphate
anion provides multiple hydrogen bond donor and acceptor sites. This dual functionality allows
for the formation of robust and diverse supramolecular synthons, which are fundamental to the
rational design of crystalline solids with tailored physicochemical properties.

In pharmaceutical sciences, co-crystallization has emerged as a powerful technique to
enhance the solubility, dissolution rate, stability, and bioavailability of poorly soluble drugs. By
forming co-crystals, the original molecular structure of the API remains unchanged, while its
solid-state properties can be significantly improved. Diethylamine phosphate serves as a
promising co-former due to its potential to form strong hydrogen bonds with common functional
groups found in APIs, such as carboxylic acids, amides, and alcohols.
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These application notes provide a comprehensive overview of the use of diethylamine
phosphate in advanced crystal engineering, with a focus on methodologies for co-crystal
screening, synthesis, and characterization relevant to drug development.

Physicochemical Properties of Diethylamine
Phosphate

A thorough understanding of the co-former's properties is crucial for designing co-crystallization
experiments.

Property Value Reference
CAS Number 68109-72-8 [1]
Molecular Formula CaH14NO4P [1]
Molecular Weight 171.13 g/mol [1]
Appearance White crystalline powder [1]
Melting Point 153-156 °C [1]
Solubility Soluble in DMSO, Methanol, o

Water

Experimental Protocols
General Co-crystal Screening Workflow

The following workflow outlines a systematic approach to screen for co-crystal formation
between an API and diethylamine phosphate.
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Caption: A general workflow for co-crystal screening of an API with diethylamine phosphate.

Protocol 1: Co-crystal Screening by Liquid-Assisted
Grinding (LAG)

Liquid-assisted grinding is a rapid and efficient method for screening co-crystal formation.
Materials:

o Active Pharmaceutical Ingredient (API)

o Diethylamine phosphate (DEAP)

» Grinding solvent (e.g., ethanol, methanol, acetonitrile, water)

o Ball mill or mortar and pestle

e Spatula

e Vials
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Procedure:

Weigh stoichiometric amounts of the APl and DEAP (e.g., 1:1, 1:2, 2:1 molar ratios) to a total
mass of 50-100 mg.

Transfer the physical mixture to a grinding jar or mortar.

Add a minimal amount of the grinding solvent (typically 10-20 uL per 100 mg of solid). The
consistency should be a thick paste.

If using a ball mill, grind the mixture at a specified frequency (e.g., 20-30 Hz) for a set
duration (e.g., 30-60 minutes).

If using a mortar and pestle, grind the mixture manually for 15-20 minutes.
Collect the resulting solid powder.

Analyze the powder using Powder X-ray Diffraction (PXRD) to identify new crystalline
phases. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR)
spectroscopy can provide further evidence of co-crystal formation.

Protocol 2: Co-crystal Synthesis by Slurry
Crystallization

Slurry crystallization is a solution-mediated method that can yield thermodynamically stable co-

crystals.

Materials:

Active Pharmaceutical Ingredient (API)

Diethylamine phosphate (DEAP)

A suitable solvent in which both components have some solubility.
Magnetic stirrer and stir bar

Vials with screw caps
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« Filtration apparatus (e.g., Buchner funnel or syringe filter)

e Spatula

Procedure:

Prepare a saturated solution of the more soluble component (either APl or DEAP) in the
chosen solvent.

o Add an excess of the less soluble component to the saturated solution to create a slurry.
Ensure the molar ratio of the two components is as desired (e.g., 1:1).

o Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated
temperature) for an extended period (e.g., 24-72 hours).

 After the equilibration period, filter the solid from the slurry.

» Wash the collected solid with a small amount of the cold solvent to remove any residual
soluble components.

» Dry the solid material under vacuum or at ambient conditions.

o Characterize the solid product by PXRD, DSC, and FTIR to confirm co-crystal formation.

Characterization of Diethylamine Phosphate
Containing Crystals

Thorough characterization is essential to confirm the formation of a new crystalline phase and
to understand its structure and properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying new crystalline phases. The formation of a co-crystal is
indicated by a diffraction pattern that is distinct from the patterns of the individual components
and their physical mixture.

Differential Scanning Calorimetry (DSC)
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DSC is used to determine the thermal properties of the material, such as the melting point and
enthalpy of fusion. A new single, sharp endotherm at a temperature different from the melting
points of the APl and DEAP is a strong indicator of co-crystal formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence of hydrogen bonding interactions between the API
and DEAP. Shifts in the vibrational frequencies of functional groups involved in hydrogen
bonding (e.g., O-H, N-H, C=0) are indicative of co-crystal formation.

Single-Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides unambiguous proof of co-crystal
formation and allows for the precise determination of the crystal structure, including bond
lengths, bond angles, and the hydrogen bonding network.

Quantitative Data Presentation

The following table presents the crystallographic data for diethylammonium dihydrogen
phosphate, which serves as a reference for the co-former and an example of the type of
quantitative data to be collected for a new co-crystal.

Table 1: Crystallographic Data for Diethylammonium Dihydrogen Phosphate
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Parameter Value
Crystal System Monoclinic
Space Group P21/n

a (A) 10.034(2)
b (A) 10.593(2)
c (A 16.327(3)
a (°) ** 90

B (°) 96.69(3)
y(©) 920
Volume (A3) 1723.3(6)
Z 8
Calculated Density (g/cm3) ** 1.315
Hydrogen Bond (N-H---O) distance (A) 2.77-2.85
Hydrogen Bond (O-H---O) distance (A) 2.56-2.64

Data obtained from crystallographic studies of diethylammonium dihydrogen orthophosphate.

Visualization of Logical Relationships

The decision-making process for co-crystal development can be visualized to clarify the logical
flow from screening to formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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